molecular formula C28H28O4 B2622722 (3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 865838-13-7

(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B2622722
CAS No.: 865838-13-7
M. Wt: 428.528
InChI Key: XXSFZALOTUAUOH-OHSXHVKISA-N
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Description

This compound is a trityl-protected cyclopenta[d][1,3]dioxol derivative, characterized by a rigid bicyclic framework with a trityloxy (triphenylmethoxy) substituent. The stereochemistry at positions 3a, 4, and 6a (R-configuration at C4) is critical for its reactivity and interactions in synthetic or biological systems. Key physicochemical properties include:

  • Molecular Formula: C₈H₁₂O₃ (core structure, excluding trityl group contribution)
  • Molecular Weight: 156.18 g/mol (core structure) .
  • Functional Groups: Cyclic ketal (1,3-dioxolane), hydroxyl, and trityl-protected alcohol.

The trityl group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic procedures.

Properties

IUPAC Name

(3aS,4R,6aS)-2,2-dimethyl-4-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c1-26(2)31-24-18-19-27(29,25(24)32-26)20-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24-25,29H,20H2,1-2H3/t24-,25-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFZALOTUAUOH-OHSXHVKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=C[C@]([C@H]2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of cyclopenta[d][1,3]dioxol derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol C₈H₁₂O₃ (core) 156.18 (core) Trityloxy, cyclic ketal, hydroxyl Synthetic intermediate, protective group chemistry
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (115509-13-2) C₈H₁₀O₃ 154.16 Cyclic ketal, ketone Precursor for lactone synthesis; rare chemical catalog
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (155899-66-4) C₈H₁₅NO₃ 173.21 Amino, cyclic ketal, hydroxyl Pharmacological research, chiral building block
8-O-Acetylshanzhiside Methyl Ester C₂₃H₃₂O₁₂ 524.5 Acetyl, ester, glycoside Reference standard, anti-inflammatory studies

Key Findings:

Steric and Electronic Differences: The trityl group in the target compound introduces significant steric bulk compared to the ketone in CAS 115509-13-2 or the amino group in CAS 155899-66-3. This bulk impacts solubility (lipophilicity) and reactivity in nucleophilic substitutions . The amino-substituted analog (CAS 155899-66-4) exhibits higher polarity due to the NH group, enhancing aqueous solubility relative to the trityl-protected compound .

Bioactivity and Target Interactions: Studies on cyclopenta[d][1,3]dioxol derivatives suggest that bioactivity profiles correlate strongly with substituents. For example, the ketone derivative (CAS 115509-13-2) shows affinity for enzymes like hydrolases, while amino derivatives interact with amine oxidases . The trityl group in the target compound may reduce direct bioactivity due to steric hindrance but enhances stability for use as a synthetic intermediate .

Computational Similarity Metrics :

  • Tanimoto and Dice similarity indices (using MACCS or Morgan fingerprints) reveal moderate similarity (~0.4–0.6) between the target compound and its analogs, reflecting shared cyclic ketal motifs but divergent substituents .

Research Implications

  • Synthetic Utility : The trityl group’s stability under acidic conditions makes the compound superior for multi-step syntheses compared to less protected analogs like CAS 115509-13-2 .
  • Biological Relevance: While less bioactive than amino- or glycoside-containing derivatives (e.g., 8-O-Acetylshanzhiside), its stereochemistry may enable chiral recognition in enzyme-binding assays .

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